molecular formula C13H15ClN2O2 B8272185 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperazine

1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperazine

Cat. No. B8272185
M. Wt: 266.72 g/mol
InChI Key: JZQBSVUXSWZOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperazine is a useful research compound. Its molecular formula is C13H15ClN2O2 and its molecular weight is 266.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperazine

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

(5-chloro-2,3-dihydro-1-benzofuran-2-yl)-piperazin-1-ylmethanone

InChI

InChI=1S/C13H15ClN2O2/c14-10-1-2-11-9(7-10)8-12(18-11)13(17)16-5-3-15-4-6-16/h1-2,7,12,15H,3-6,8H2

InChI Key

JZQBSVUXSWZOMZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2CC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tert-butyl 4-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperazine-1-carboxylate (400 mg, 1.09 mmol) in dichloromethane (5 ml) was treated with trifluoroacetic acid (1 ml). The resulting solution was stirred for 2 h at room temperature and then concentrated under vacuum to give a residue. The crude material was dissolved into water (20 ml) and the pH was adjusted to ˜8 using aqueous sodium bicarbonate. The mixture was extracted with ethyl acetate (3×100 ml). The organic layers were combined, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to afford 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperazine as light yellow oil (280 mg, 96%). (ES, m/z): [M+H]+ 267; 1H NMR (300 MHz, CDCl3): δ 7.20 (s, 1H), 7.05-7.11 (m, 1H), 6.70 (d, J=8.4 Hz, 1H), 5.46-5.55 (m, 1H), 3.85-3.95 (m, 3H), 3.53-3.63 (m, 2H), 3.25-3.35 (m, 1H), 2.90-3.05 (m, 4H).
Quantity
1 mL
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reactant
Reaction Step One
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5 mL
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solvent
Reaction Step One
[Compound]
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crude material
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0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
20 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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